Esterase-Dependent Red-to-Blue Fluorescence Color Change: A Torsion-Induced Property Unique to C4-Carboxylate Coumarin Esters
Ethyl 7-hydroxycoumarin-4-carboxylate and structurally related C4-carboxylate coumarin esters undergo a pronounced fluorescence emission shift upon esterase-mediated hydrolysis: the intact ester emits above 570 nm (red channel), while the hydrolyzed carboxylate form emits at 460 nm (blue/green channel). This color change is a direct consequence of torsion-induced geometrical differences between the ester and carboxylate forms, which is not observed with 4-methylumbelliferone (4-MU) or unsubstituted 7-hydroxycoumarin [1].
| Evidence Dimension | Fluorescence emission wavelength shift upon esterase hydrolysis |
|---|---|
| Target Compound Data | Intact ester: >570 nm (red channel); Hydrolyzed carboxylate: 460 nm (blue/green channel) |
| Comparator Or Baseline | 4-Methylumbelliferone (4-MU): Does not exhibit red-to-blue color change; only simple fluorescence turn-on |
| Quantified Difference | Emission shift of approximately 110 nm from red to blue/green channel |
| Conditions | Esterase-mediated hydrolysis in aqueous buffer; fluorescence imaging |
Why This Matters
This ratiometric color change enables unambiguous discrimination between intact ester (e.g., in live cells) and hydrolyzed product (e.g., in dead or metabolically compromised cells), providing a direct readout for esterase activity and cell viability that is not achievable with single-wavelength turn-on probes.
- [1] Tanassova, M., Oronova, A., Bobnock, G., & Begoyan, V. V. (2025). Torsion-induced π-conjugation Offers an Approach to Small Coumarin-based Color-changing Fluorescent Sensors of Esterase Activity. Chemistry – A European Journal, e202404158. doi:10.1002/chem.202404158 View Source
